Eprazinone

Catalog No.
S527304
CAS No.
10402-90-1
M.F
C24H32N2O2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eprazinone

CAS Number

10402-90-1

Product Name

Eprazinone

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3

InChI Key

BSHWLCACYCVCJE-UHFFFAOYSA-N

SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine, 1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone, 746 CE, Eftapan, eprazinone, eprazinone dihydrochloride, eprazinone dihydrochloride, 3-(14)C-labeled, eprazinone hydrochloride

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound Eprazinone is 380.2464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mucolytic Effects:

Eprazinone's primary focus in research has been on its potential mucolytic properties. Mucolytics are drugs that help thin and loosen mucus, making it easier to cough up. Early research suggested Eprazinone might be beneficial in respiratory conditions like bronchitis by reducing the viscosity of mucus []. However, more recent studies haven't found conclusive evidence for its effectiveness in this area [].

Radioprotective Properties:

Some studies have explored Eprazinone's potential radioprotective effects. Radioprotective agents are substances that may help mitigate the harmful effects of radiation exposure. Research suggests Eprazinone might offer some protection against radiation-induced cell damage []. However, further investigation is needed to determine its efficacy and optimal use in this context.

Other Potential Applications:

Limited research has investigated Eprazinone's effects in other areas. One study examined its potential as an antitussive agent (cough suppressant) but yielded inconclusive results [].

Eprazinone has the chemical formula C24H32N2O2 and is recognized for its complex molecular structure. It features a piperazine core where the two amino hydrogens are substituted by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups. This substitution contributes to its pharmacological properties and makes it distinct within its class .

  • The proposed mechanism of action for Eprazinone involves two main effects:
    • Mucolytic effect: Eprazinone might bind to mucin receptors in the respiratory tract, reducing the stickiness of mucus and making it easier to cough up [].
    • Bronchospasmolytic effect: It may have a direct relaxing effect on the smooth muscles surrounding the airways, easing bronchoconstriction and cough [].
  • Further research is needed to fully elucidate the exact mechanisms at play.
  • While Eprazinone is generally considered safe, some potential side effects have been reported, including nausea, vomiting, stomach upset, diarrhea, and loss of appetite [].
  • Data on specific toxicity levels or interactions with other medications is limited.
  • Pregnant and lactating women are advised to avoid Eprazinone due to insufficient safety data [].
Typical of piperazine derivatives. These include:

  • Nucleophilic Substitution: The presence of electron-rich nitrogen atoms allows for nucleophilic attacks, leading to the formation of various derivatives.
  • Oxidation: The compound can be oxidized under certain conditions, potentially altering its pharmacological activity.
  • Hydrolysis: In aqueous environments, Eprazinone may hydrolyze, affecting its stability and bioavailability .

Eprazinone has demonstrated significant biological activity, particularly as an antipsychotic agent. It acts primarily on the central nervous system by modulating neurotransmitter systems. Key points include:

  • Dopamine Receptor Antagonism: Eprazinone exhibits antagonistic properties at dopamine receptors, which is crucial for its antipsychotic effects.
  • Serotonin Modulation: The compound also interacts with serotonin receptors, contributing to mood stabilization and anxiolytic effects.
  • Clinical Use: It has been used in treating various psychiatric disorders, including schizophrenia and anxiety disorders .

The synthesis of Eprazinone typically involves several steps:

  • Formation of Piperazine Derivative: The initial step involves synthesizing the piperazine framework through cyclization reactions.
  • Substitution Reactions: Subsequent reactions introduce the 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups via nucleophilic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .

Eprazinone finds applications primarily in the pharmaceutical industry:

  • Antipsychotic Medications: Its primary application is as an antipsychotic drug used to manage symptoms of schizophrenia and other mental health disorders.
  • Research Tool: It serves as a valuable tool in pharmacological research for studying neurotransmitter interactions and receptor dynamics.

Research on Eprazinone's interactions with other compounds is crucial for understanding its pharmacodynamics:

  • Drug Interactions: Studies indicate that Eprazinone may interact with other psychotropic medications, necessitating careful monitoring during co-administration.
  • Metabolic Pathways: Investigations into its metabolism reveal that it may influence liver enzymes responsible for drug metabolism, impacting the efficacy of concurrent therapies .

Eprazinone shares structural similarities with several other compounds in the piperazine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
EprazinonePiperazine core with specific substitutionsAntipsychotic; dopamine antagonist
HaloperidolButyrophenone derivativeAntipsychotic; dopamine antagonist
FluphenazinePiperazine ring with phenothiazine backboneAntipsychotic; dopamine antagonist
LoxapineTricyclic structure with piperazineAntipsychotic; dopamine antagonist

Uniqueness of Eprazinone

Eprazinone is distinguished by its specific substitutions on the piperazine ring, which enhance its selectivity for certain receptors compared to other antipsychotics. This specificity may lead to different side effect profiles and therapeutic outcomes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

380.246378268 g/mol

Monoisotopic Mass

380.246378268 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

160

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

883YNL63WU

MeSH Pharmacological Classification

Expectorants

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB04 - Eprazinone

Other CAS

10402-90-1

Wikipedia

Eprazinone

Dates

Last modified: 08-15-2023

Pharmacophore modeling, virtual screening, and in vitro testing reveal haloperidol, eprazinone, and fenbutrazate as neurokinin receptors ligands

Yvonne Krautscheid, Carl Johann Åke Senning, Simone B Sartori, Nicolas Singewald, Daniela Schuster, Hermann Stuppner
PMID: 24849814   DOI: 10.1021/ci500106z

Abstract

Neurokinin receptors (NKRs) have been shown to be involved in many physiological processes, rendering them promising novel drug targets, but also making them the possible cause for side effects of several drugs. Aiming to answer the question whether the binding to NKRs could have a share in the side effects or even the desired effects of already licensed drugs, we generated a set of ligand-based common feature pharmacophore models based on the structural information about subtype-selective and nonselective NKR antagonists and screened an in-house database mainly composed of licensed drugs. The prospective pharmacological investigations of the virtual hits haloperidol, eprazinone, and fenbutrazate confirmed them to be NKR ligands in vitro. By the identification of licensed drugs as so far unknown NKR ligands, this study contributes to establishing an activity profile of the investigated compounds and confirms the presented pharmacophore models as useful tools for this purpose.


Non-pigmented fixed drug eruption induced by eprazinone hydrochloride

Kenichi Tanabe, Hiromi Tsuboi, Hideki Maejima, Satoru Arai, Kensei Katsuoka
PMID: 16409921   DOI:

Abstract

A 68-year-old woman developed an upper respiratory tract infection in November 2002 and was treated with eprazinone hydrochloride, serrapeptase, carbocysteine and clarithromycin. Three days after the start of treatment, the patient noted erythema on her axilla, buttock and inguinal regions. The erythema subsided in 7 days although slight pigmentation remained. However, 7 days later the pigmentation completely disappeared. Oral eprazinone hydrochloride was given as a challenge, and 1 day later the erythema re-appeared in the same areas as on initial presentation (axilla, buttock, and inguinal regions). A fixed erythema without lasting pigmentation is attributed to eprazinone hydrochloride. Therefore, the patient was diagnosed as having a nonpigmented fixed drug eruption associated with eprazinone hydrochloride.


Effects of automated external lubrication on tablet properties and the stability of eprazinone hydrochloride

Takahiro Yamamura, Tomoaki Ohta, Toshinari Taira, Yutaka Ogawa, Yasuyuki Sakai, Kunikazu Moribe, Keiji Yamamoto
PMID: 19059327   DOI: 10.1016/j.ijpharm.2008.11.007

Abstract

We investigated the advantages of an external lubrication technique for tableting. A newly developed external lubricating system was applied to tableting in a rotary tablet press using magnesium stearate. The resulting tablets were compared with tablets produced by the conventional internal lubrication method, in which lubricant is blended before tableting. As a model API, we chose eprazinone hydrochloride, because it is easily hydrolyzed by alkaline lubricant. The amount of lubricant required to prevent sticking with external lubrication was only 1/13th of that required with internal lubrication. External lubrication increased tablet crushing strength by 40%, without prolonging tablet disintegration time, and improved the residual ratio of eprazinone hydrochloride in tablets stored under stress conditions for 4 weeks by 10%. The distribution of lubricant on the surface of externally lubricated tablets was observed by scanning electron microscopy after the preparation by focused ion beam milling. The lubricant had formed a layer on the tablet surface. At the central part of the tablet surface, this layer was much thinner than at the edges, and remained extremely thin even when there was excess magnesium stearate. This is the first report to describe the distribution of lubricant on the surface of externally lubricated tablets.


[On the metabolism of eprazinone (author's transl)]

P Toffel-Nadolny, W Gielsdorf
PMID: 7195719   DOI:

Abstract

After oral application of 3-[4-(beta-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride (eprazinone, Eftapan) together with the unchanged drug, five degradation products were detected and subsequently identified by gas liquid chromatography/mass spectrometry in human urine. With respect to the presented results, eprazinone is degraded by various routes in man: 1. hydrolysis which leads to metabolites M1 and M4, and 2. cleavage of alpha-binding to the nitrogen atom and successive dealkylation reactions resulting in M2, M3 and M5, respectively.


[Proof of eftapan in comparison to bromhexine in children in ambulatory care]

C Bauer
PMID: 7030893   DOI:

Abstract




[The efficacy of eprazinone dihydrochloride (Eftapan) in double-blind studies]

W Spitzer
PMID: 6997154   DOI:

Abstract

The excellent properties of the new substance eprazinone-dihydrochloride (Eftapan) was demonstrated in a double-blind trial. This agent showed marked secretolytic and bronchial spasmodic properties, further antitussive action and pain relief in the bronchial system. These effects were proven with the parameters of pulmonary function. The substance didn't show any side effect.


[Eprazinone exanthema with subcorneal pustulosis]

M Faber, O M Maucher, R Stengel, E Goerttler
PMID: 6724909   DOI:

Abstract

A drug eruption with subcorneal pustulation is presented, occurring in a patient during treatment with eprazinone . The biopsy of the initial lesions showed changes as in pustulosis subcornealis . The aetiopathogenetic relationship between administration of eprazinone and the pustular eruption was confirmed by patch test.


[Therapy of bronchitis in childhood with Eprazinone (author's transl)]

Z Rudkowski, T Latos
PMID: 7007990   DOI:

Abstract

This study should demonstrate the efficiency of a new bronchosecretolytic substance, Eprazinone, in therapy of acute and chronic bronchitis with children. The following groups of children have been treated: 1) 10 children with acute bronchitis (aged 5-14 years); 2) 12 children with chronic bronchitis (aged 7-14 years). To objectivize the effect of the substance, exact laboratory- and check-up examinations have been done daily. The dose was 3 x 1 tablet/day for school children, for younger children 2 x 1 suppository daily. All children have been treated over 5-8 days. The results of the therapy with Eprazinone in both groups show that -Eprazinone is an efficient remedy to cure symptomatically chronic and acute bronchitis in children. It shows an excellent mucolytic activity.


[Mucitux in the treatment of acute inflammatory states in otorhinolaryngology. Apropos of 60 cases]

J P Haguenauer, J M Vautel
PMID: 6459415   DOI:

Abstract




[Chronic bronchitis and modification of its clinical symptoms by Eftapan. Experience values from a therapy study of 14,850 patients]

W J Ziegler, R Behrendt, S Dylla, D Grossberger, C Müller, F Wichard
PMID: 6338340   DOI:

Abstract




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